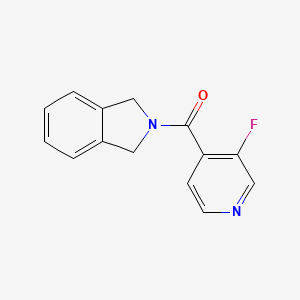
2-(3-fluoropyridine-4-carbonyl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluoropyridine-4-carbonyl)-2,3-dihydro-1H-isoindole is an organic compound that features a unique combination of a fluoropyridine moiety and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoropyridine-4-carbonyl)-2,3-dihydro-1H-isoindole typically involves multiple steps. One common approach is to start with the preparation of the fluoropyridine moiety, which can be achieved through a substitution reaction involving fluorine. The isoindole structure is then constructed through a cyclization reaction. The final step involves coupling the fluoropyridine moiety with the isoindole structure under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoropyridine-4-carbonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: The fluorine atom in the fluoropyridine moiety can be substituted with other atoms or groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Scientific Research Applications
2-(3-fluoropyridine-4-carbonyl)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the development of bioactive compounds for studying biological processes.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-fluoropyridine-4-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The isoindole structure can also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various applications, including medicinal chemistry.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar pyridine moiety and are used in drug discovery and development.
Uniqueness
2-(3-fluoropyridine-4-carbonyl)-2,3-dihydro-1H-isoindole is unique due to the combination of the fluoropyridine and isoindole structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11FN2O |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3-fluoropyridin-4-yl)methanone |
InChI |
InChI=1S/C14H11FN2O/c15-13-7-16-6-5-12(13)14(18)17-8-10-3-1-2-4-11(10)9-17/h1-7H,8-9H2 |
InChI Key |
TXGSEIZLHICOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=C(C=NC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















